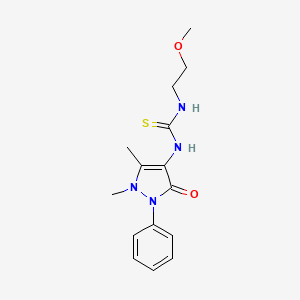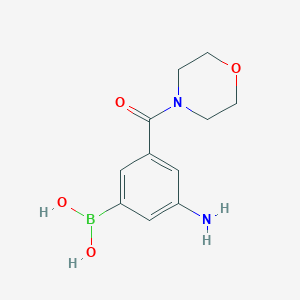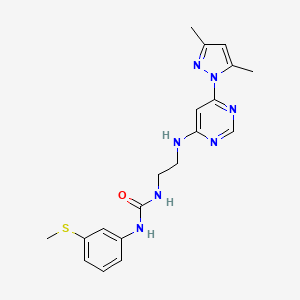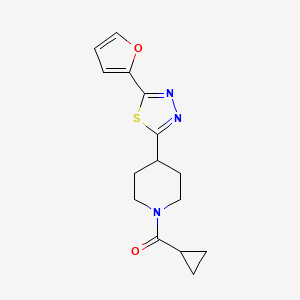
1-(4-Fluorofenil)-6-oxo-4-((tiofen-2-ilmetil)amino)-1,6-dihidropiridacina-3-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(4-fluorophenyl)-6-oxo-4-((thiophen-2-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C18H16FN3O3S and its molecular weight is 373.4. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(4-fluorophenyl)-6-oxo-4-((thiophen-2-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(4-fluorophenyl)-6-oxo-4-((thiophen-2-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal
Los compuestos basados en tiofeno han sido de interés para un número creciente de científicos debido a su potencial como compuestos biológicamente activos . Desempeñan un papel vital para los químicos medicinales para mejorar compuestos avanzados con una variedad de efectos biológicos . Por ejemplo, las moléculas con el sistema de anillo de tiofeno exhiben muchas propiedades farmacológicas como el anticancerígeno , antiinflamatorio , antimicrobiano , antihipertensivo , y propiedades antiateroscleróticas .
Química Industrial
Los derivados del tiofeno se utilizan en la química industrial, particularmente como inhibidores de la corrosión . Esto los hace valiosos en industrias que trabajan con metales y necesitan prevenir la corrosión.
Ciencia de Materiales
Las moléculas mediadas por tiofeno tienen un papel destacado en el avance de los semiconductores orgánicos . Estos semiconductores tienen aplicaciones en varios dispositivos electrónicos.
Transistores de efecto de campo orgánico (OFET)
Los derivados del tiofeno se utilizan en la fabricación de transistores de efecto de campo orgánico (OFET) . Los OFET son un tipo de transistor que utiliza un semiconductor orgánico en su canal.
Diodos orgánicos emisores de luz (OLED)
Los derivados del tiofeno también se utilizan en la fabricación de diodos orgánicos emisores de luz (OLED) . Los OLED son un tipo de diodo emisor de luz (LED) en el que la capa electroluminiscente emisora es una película de compuesto orgánico que emite luz en respuesta a una corriente eléctrica.
Desarrollo de fármacos
Los derivados del tiofeno han demostrado ser fármacos efectivos en el escenario actual de las enfermedades . Muestran una amplia gama de propiedades terapéuticas con diversas aplicaciones en química medicinal . Varios fármacos disponibles en el mercado como Tipepidina, Bromuros de Tiquizium, Bromuro de Timepidium, Dorzolamida, Tioconazol, Citizolam, Nitrato de Sertaconazol y Benociclidina también contienen un núcleo de tiofeno .
Inhibidores de quinasas
Se ha encontrado que los derivados del tiofeno inhiben las quinasas , que son enzimas que modifican otras proteínas agregando químicamente grupos fosfato. Esto tiene aplicaciones potenciales en el tratamiento de enfermedades como el cáncer, donde ciertas quinasas están sobreactivadas.
Antioxidantes
Se ha encontrado que los derivados del tiofeno tienen propiedades antioxidantes . Los antioxidantes son sustancias que pueden prevenir o ralentizar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo.
Mecanismo De Acción
Target of Action
The compound “Ethyl 1-(4-fluorophenyl)-6-oxo-4-((thiophen-2-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate” contains a thiophene ring. Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Given the broad range of activities exhibited by thiophene derivatives, it is likely that multiple pathways could be affected .
Pharmacokinetics
The presence of the thiophene ring and the fluorophenyl group could potentially influence its absorption, distribution, metabolism, and excretion .
Result of Action
Based on the activities of other thiophene derivatives, it could potentially have effects such as inhibition of cell proliferation (in the case of anticancer activity), reduction of inflammation (in the case of anti-inflammatory activity), or inhibition of microbial growth (in the case of antimicrobial activity) .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its activity .
Propiedades
IUPAC Name |
ethyl 1-(4-fluorophenyl)-6-oxo-4-(thiophen-2-ylmethylamino)pyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c1-2-25-18(24)17-15(20-11-14-4-3-9-26-14)10-16(23)22(21-17)13-7-5-12(19)6-8-13/h3-10,20H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWQGXCRAUQUKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2575994.png)
![3-Fluoro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide](/img/structure/B2575999.png)
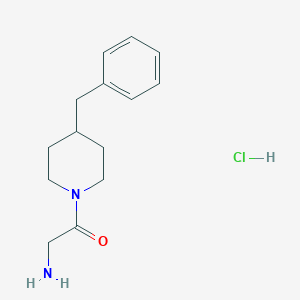
![N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]but-2-ynamide](/img/structure/B2576001.png)
![N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-furamide](/img/structure/B2576002.png)



